1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate (CAS 1803610-98-1, MF C₁₂H₁₄N₂O₃, MW 234.25 g/mol) is a Boc-protected pyrrolo[3,2-c]pyridine N-oxide that serves as a versatile synthetic intermediate in medicinal chemistry. The compound uniquely combines two orthogonal functional handles on the 5-azaindole core: a tert-butoxycarbonyl (Boc) protecting group at the N-1 position and an N-oxide at the 5-position of the pyridine ring.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 1803610-98-1
Cat. No. B1381906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate
CAS1803610-98-1
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=C[N+](=C2)[O-]
InChIInChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)14-7-4-9-8-13(16)6-5-10(9)14/h4-8H,1-3H3
InChIKeyHRUZLVGCWPFKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate (CAS 1803610-98-1): Orthogonally Protected Pyrrolo[3,2-c]pyridine N-Oxide for Multi-Step Heterocyclic Synthesis


1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate (CAS 1803610-98-1, MF C₁₂H₁₄N₂O₃, MW 234.25 g/mol) is a Boc-protected pyrrolo[3,2-c]pyridine N-oxide that serves as a versatile synthetic intermediate in medicinal chemistry . The compound uniquely combines two orthogonal functional handles on the 5-azaindole core: a tert-butoxycarbonyl (Boc) protecting group at the N-1 position and an N-oxide at the 5-position of the pyridine ring . This dual protection strategy enables sequential, regioselective transformations that are precluded with unprotected or singly protected analogs. The pyrrolo[3,2-c]pyridine scaffold is a core structure in multiple drug discovery programs targeting BRD4, FMS kinase, and the colchicine-binding site of tubulin [1].

Why 1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate Cannot Be Replaced by Generic Pyrrolopyridine Analogs


Generic substitution fails because no single commercially available analog simultaneously provides (i) Boc protection at the pyrrole N-1 position for orthogonal downstream deprotection and (ii) N-oxide functionality at the pyridine 5-position enabling C–H activation, directed metalation, or dipolar cycloaddition chemistry . The unprotected N-oxide (CAS 54415-74-6, MW 134.14) lacks the Boc group and exposes a free N–H pyrrole, which is nucleophilic and incompatible with many reaction conditions . Conversely, 1-Boc-1H-pyrrolo[3,2-c]pyridine (CAS 148760-75-2, MW 218.25) bears the Boc group but lacks the N-oxide, forfeiting the electronic activation and regiochemical control the N-oxide provides . The benzyl-protected analog (CAS 1000342-52-8) offers an alternative N-protecting group but introduces a chloro substituent and requires harsher hydrogenolysis for removal, which can reduce functional group tolerance . This compound is the only entity that integrates both Boc and N-oxide on the unsaturated pyrrolo[3,2-c]pyridine core, making it uniquely suited for synthetic routes requiring sequential, chemoselective manipulations.

Quantitative Differentiation Evidence: 1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate vs. Closest Analogs


Orthogonal Protection: Simultaneous Boc (N-1) and N-Oxide (5-Position) Functionality

1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is the only commercially catalogued pyrrolo[3,2-c]pyridine derivative that simultaneously incorporates a Boc carbamate at the N-1 position and an N-oxide at the 5-position of the pyridine ring . The Boc group (MW contribution: 100.12 Da) is cleavable under mild acidic conditions (TFA or HCl/dioxane), while the N-oxide moiety enables directed C–H functionalization, nucleophilic aromatic substitution, and 1,3-dipolar cycloaddition reactions . In contrast, 1-Boc-1H-pyrrolo[3,2-c]pyridine (CAS 148760-75-2) provides only the Boc handle (no N-oxide), and 1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate (CAS 54415-74-6) provides only the N-oxide (no N-protection), leaving the pyrrole N–H free and reactive . The orthogonal protection eliminates protecting group incompatibility in multi-step sequences where N–H acidity (pKa ~14 for pyrrole) would otherwise interfere.

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Predicted Physicochemical Differentiation: Density and pKa vs. Boc-Only Analog

The presence of the N-oxide moiety on the target compound alters key physicochemical parameters relative to the Boc-only analog (CAS 148760-75-2). The predicted density of 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is 1.20±0.1 g/cm³, which is 5.3% higher than the 1.14±0.1 g/cm³ predicted for 1-Boc-1H-pyrrolo[3,2-c]pyridine . This density increase reflects the additional oxygen atom (ΔMW = +16 Da). The predicted pKa of 0.71±0.30 for the target compound is consistent with the pyridinium N-oxide electronic structure, indicating strongly acidic character that influences chromatographic retention, salt formation, and extraction behavior . The boiling point of 435.8±37.0 °C (predicted) positions this compound between the benzyl-protected N-oxide analog (537.2±40.0 °C) and the saturated Boc-octahydropyrrolo[3,2-c]pyridine (313.8±35.0 °C), offering an intermediate volatility profile suitable for both solution-phase chemistry and purification by flash chromatography .

Physicochemical Profiling Chromatography Formulation Development

Pyrrolo[3,2-c]pyridine N-Oxide Scaffold in BRD4 Inhibition: Class-Level Evidence from Patent WO2018137655A1

Patent WO2018137655A1 explicitly discloses pyrrolo-pyridine N-oxide derivatives as BRD4 inhibitors for the treatment of cancer, inflammation, chronic liver disease, and diabetes [1]. The general formula (I) in the patent encompasses pyrrolopyridinium N-oxidized derivatives bearing structural features directly related to 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate as a key synthetic precursor. The patent establishes that the N-oxide moiety is structurally required for BRD4 inhibitory activity within this chemotype, differentiating N-oxide-containing pyrrolopyridines from non-oxidized analogs [2]. The target compound, with its Boc protection at N-1 and N-oxide at the 5-position, corresponds to a late-stage intermediate that can be elaborated into potent BRD4 inhibitors via Suzuki coupling, amidation, or nucleophilic aromatic substitution at positions activated by the N-oxide . In contrast, the non-N-oxide Boc-pyrrolopyridine (CAS 148760-75-2) lacks the electronic activation and BRD4-binding pharmacophore conferred by the N-oxide moiety.

Epigenetics BRD4 Inhibition Oncology BET Bromodomain

Quantified Anticancer Activity of the Pyrrolo[3,2-c]pyridine Scaffold: Colchicine-Binding Site Inhibition with Sub-Micromolar IC50

A 2024 study by Chen et al. demonstrated that 1H-pyrrolo[3,2-c]pyridine derivatives act as potent colchicine-binding site inhibitors (CBSI) with the lead compound 10t exhibiting IC50 values of 0.12 μM (HeLa), 0.15 μM (SGC-7901), and 0.21 μM (MCF-7) across three human cancer cell lines in MTT assays [1]. Compound 10t inhibited tubulin polymerization at 3 μM and 5 μM and disrupted microtubule dynamics at concentrations as low as 0.12 μM, with confirmed G2/M phase cell cycle arrest and dose-dependent apoptosis (33.1% apoptosis at 3× IC50) [2]. The study established the 1H-pyrrolo[3,2-c]pyridine scaffold as a rigidified bioisostere of the (Z,E)-butadiene motif in combretastatin A-4 (CA-4), with the scaffold conferring improved conformational constraint and metabolic stability relative to the flexible stilbene-based CBSIs [3]. 1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate serves as a direct synthetic precursor to the N-1-substituted variants explored in this SAR study, with the Boc group enabling late-stage diversification at N-1 after scaffold assembly.

Anticancer Tubulin Polymerization Colchicine-Binding Site Cell Cycle Arrest

FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives: Nanomolar Potency with Selectivity Over KDR

Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent and selective FMS kinase inhibition in peer-reviewed studies. El-Gamal et al. reported that compound 1 (a pyrrolo[3,2-c]pyridine bisamide) inhibited FMS kinase with an IC50 of 96 nM and showed 11-fold selectivity over KDR kinase (IC50 = 1058 nM) when tested at 1 μM against a panel of 47 kinases [1]. Further optimization by the same group yielded compounds 1e (IC50 = 60 nM) and 1r (IC50 = 30 nM), representing 1.6-fold and 3.2-fold potency improvements over the lead compound KIST101029 (IC50 = 96 nM) [2]. Compound 1r was further evaluated in bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM, which was 2.32-fold more potent than KIST101029 (IC50 = 195 nM) in the same cellular assay [3]. The pyrrolo[3,2-c]pyridine core is the essential pharmacophore in these inhibitors, and 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate provides the N-oxide-activated variant of this core, enabling regioselective functionalization for SAR campaigns targeting the FMS kinase ATP-binding pocket.

Kinase Inhibition FMS Kinase Immuno-Oncology Inflammation

Batch-Specific Quality Control with 95% Purity, NMR, HPLC, and GC Certification

1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is supplied with a standard purity specification of 95% (minimum purity spec), and the supplier Bidepharm provides batch-specific quality control certificates including NMR, HPLC, and GC analyses with each lot . This is corroborated by AK Scientific, which also specifies a minimum purity of 95% and provides a Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . In contrast, the unprotected N-oxide (CAS 54415-74-6) and the Boc-only analog (CAS 148760-75-2) are frequently listed by vendors as 95%+ purity but with variable availability of multi-method batch QC documentation . The availability of orthogonal analytical characterization (NMR for structural identity, HPLC for purity, GC for residual solvent analysis) reduces the risk of receiving mis-assigned or degraded material, which is critical when the compound is used as a key intermediate in multi-step synthetic sequences where impurities propagate.

Quality Assurance Analytical Chemistry Procurement Specification Reproducibility

Optimal Research and Industrial Application Scenarios for 1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate (CAS 1803610-98-1)


BRD4 Inhibitor Lead Optimization via Late-Stage N-1 Deprotection and Diversification

In BRD4 inhibitor programs following the WO2018137655A1 chemotype, 1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate enables a streamlined synthetic route where the intact N-oxide pharmacophore is maintained throughout the sequence [1]. After scaffold assembly and functionalization at positions activated by the N-oxide (e.g., C–H arylation or nucleophilic substitution at the 2- or 4-positions), the Boc group is cleaved under mild acidic conditions (TFA/CH₂Cl₂ or 4M HCl/dioxane) to reveal the free N-1 position for late-stage diversification with sulfonamides, amides, or alkyl groups as described in the patent SAR . This strategy avoids premature N-1 deprotection that could lead to side reactions during earlier synthetic steps, and the N-oxide remains intact throughout the Boc deprotection, preserving the BRD4-binding pharmacophore.

Colchicine-Binding Site Inhibitor (CBSI) SAR Exploration Using N-Oxide-Directed C–H Functionalization

Building on the sub-micromolar potency established for 1H-pyrrolo[3,2-c]pyridine CBSIs (compound 10t: IC50 = 0.12–0.21 μM) [2], researchers can employ 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate as a starting material for N-oxide-directed C–H activation chemistry. The electron-withdrawing N-oxide activates the adjacent C-6 and C-4 positions for palladium-catalyzed direct arylation, enabling rapid analog synthesis without pre-functionalization . The Boc group at N-1 remains inert under these conditions and can be removed orthogonally to install the 3,4,5-trimethoxyphenyl group identified as critical for colchicine-site binding. This approach condenses the synthetic sequence relative to the published route (which required pre-installation of the N-1 aryl group before scaffold construction) and enables parallel library synthesis.

FMS Kinase Inhibitor Development with Regioselective Scaffold Decoration

For FMS kinase inhibitor programs seeking to replicate or exceed the potency of lead compounds 1e (IC50 = 60 nM) and 1r (IC50 = 30 nM) [3], this orthogonally protected intermediate allows independent optimization of the N-1 and pyridine-ring substituents. The N-oxide enhances the electrophilicity of the pyridine ring, facilitating regioselective nucleophilic aromatic substitution (SNAr) at positions para to the N-oxide, while the Boc-protected N-1 can be functionalized after N-oxide reduction or retained as a latent site for introducing solubility-enhancing groups. The 11-fold selectivity window over KDR kinase (FMS IC50 = 96 nM vs. KDR IC50 = 1058 nM) provides a selectivity starting point that can be further optimized through focused library synthesis using this versatile intermediate [4].

Multi-Gram Scale-Up with Validated QC for Preclinical Candidate Synthesis

When a lead series progresses to preclinical candidate nomination requiring multi-gram quantities of key intermediates, 1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate offers procurement advantages: the 95% minimum purity specification with batch-specific NMR, HPLC, and GC certification from Bidepharm and AK Scientific ensures lot-to-lot consistency . The predicted boiling point of 435.8 °C and density of 1.20 g/cm³ indicate compatibility with standard large-scale purification techniques (flash chromatography, recrystallization), while the Boc group's acid-lability allows final deprotection under conditions compatible with salt formation for improved handling. The compound's catalog availability from multiple vendors reduces single-supplier dependency risk in scale-up campaigns.

Quote Request

Request a Quote for 1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.